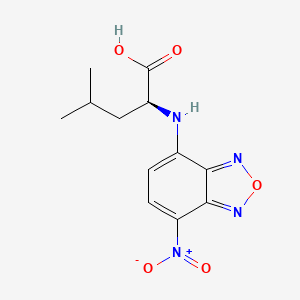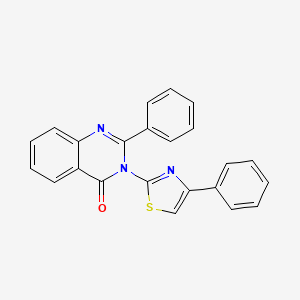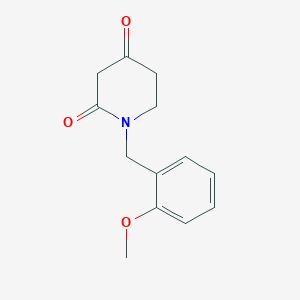
1-(2-Methoxybenzyl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C13H15NO3 It is characterized by a piperidine ring substituted with a 2-methoxybenzyl group and two ketone functionalities at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methoxybenzyl)piperidine-2,4-dione can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzylamine with piperidine-2,4-dione under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxybenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzyl)piperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)piperidine-2,4-dione: Similar structure but with a methoxy group at the 4-position.
1-Benzylpiperidine-2,4-dione: Lacks the methoxy group, leading to different chemical properties.
1-(2-Hydroxybenzyl)piperidine-2,4-dione: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Methoxybenzyl)piperidine-2,4-dione is unique due to the presence of the methoxy group at the 2-position, which can influence its reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased solubility or altered binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-17-12-5-3-2-4-10(12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3 |
Clave InChI |
QOQXMWIUOGMHJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2CCC(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)
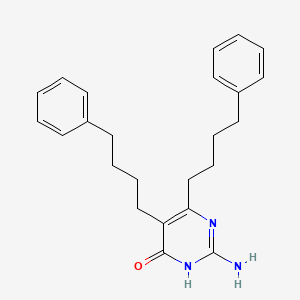

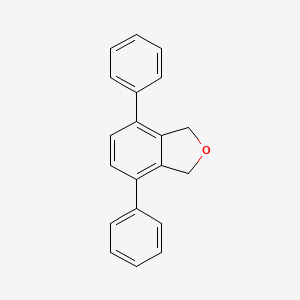

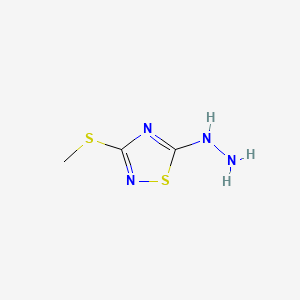
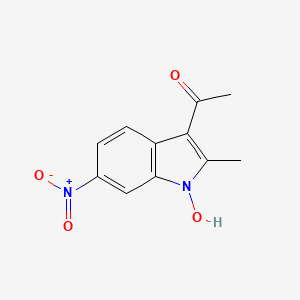
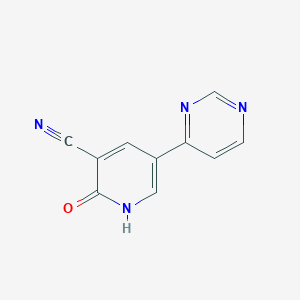
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)

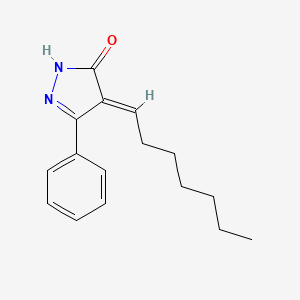
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
